molecular formula C17H15NO B7778269 n-(4-Methoxyphenyl)naphthalen-1-amine CAS No. 6314-38-1

n-(4-Methoxyphenyl)naphthalen-1-amine

Cat. No.: B7778269
CAS No.: 6314-38-1
M. Wt: 249.31 g/mol
InChI Key: VLGBIQYKSUTUBX-UHFFFAOYSA-N
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Description

n-(4-Methoxyphenyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₇H₁₅NO. It is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a 4-methoxyphenyl group. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxyphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 4-methoxyaniline. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(4-Methoxyphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Halogenated naphthalenes and phenyl derivatives.

Scientific Research Applications

Chemistry: n-(4-Methoxyphenyl)naphthalen-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of dyes, pigments, and other aromatic compounds .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role in inhibiting certain enzymes and its potential as a therapeutic agent.

Industry: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use in these advanced technologies .

Mechanism of Action

The mechanism of action of n-(4-Methoxyphenyl)naphthalen-1-amine involves its interaction with specific molecular targets. In electronic applications, the compound acts as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated π-bridge units, which enhance its hole mobility and stability .

Comparison with Similar Compounds

  • n-(4-Methoxyphenyl)naphthalen-2-amine
  • n-(4-Methoxyphenyl)anthracen-1-amine
  • n-(4-Methoxyphenyl)phenanthren-1-amine

Comparison: n-(4-Methoxyphenyl)naphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct electronic properties. Compared to its analogs, it exhibits higher hole mobility and better stability, making it more suitable for use in organic electronic devices .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGBIQYKSUTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285038
Record name n-(4-methoxyphenyl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-38-1
Record name NSC40278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methoxyphenyl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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